molecular formula C6H11NO4 B1259557 Urethane acrylate

Urethane acrylate

Cat. No.: B1259557
M. Wt: 161.16 g/mol
InChI Key: UHESRSKEBRADOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urethane acrylate, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

ethyl carbamate;prop-2-enoic acid

InChI

InChI=1S/C3H7NO2.C3H4O2/c1-2-6-3(4)5;1-2-3(4)5/h2H2,1H3,(H2,4,5);2H,1H2,(H,4,5)

InChI Key

UHESRSKEBRADOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N.C=CC(=O)O

Synonyms

urethane acrylate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flask equipped with a stirring blade, 260 parts (2 mol) of 2-hydroxypropyl acrylate(molecular weight of 130) was charged and 174 parts (1 mol) of TDI (2,4-tolylene diisocyanate) was added dropwise. After heating to 70° C. while paying attention to heat generation, the reaction was conducted at the same temperature for 7 hours. After confirming the disappearance of absorption of NCO by infrared absorption spectrum, the reaction product was taken out to obtain a urethane acrylate (H-1) as a radical polymerizable oligomer (A1).
Quantity
2 mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

232 g (2 mol) of 2-hydroxyethyl acrylate (molecular weight 116) was placed in a flask equipped with a stirring blade, and with constant stirring, 174 g (1 mol) of TDI (2,4-tolylene diisocyanate) was added dropwise, with care taken over the generated heat, and the temperature was raised to 70° C. 1 g of dibutyl tin diacetate, 0.2 g of hydroquinone monomethyl ether and 1 g of 2,6-di-t-butyl-4-methylphenol were then added. Reaction was allowed to proceed at this temperature for 7 hours, and once the disappearance of NCO absorption had been confirmed via an infrared absorption spectrum, the reaction mixture was removed, yielding a urethane acrylate (A-Y) as the radical polymerizable oligomer (A). The number average molecular weight of the synthesized urethane acrylate (A-X) was 406.
Quantity
232 g
Type
reactant
Reaction Step One
Name
Quantity
174 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a flask equipped with a stirring blade, 348 parts (2 mol) of TDI (2,4-tolylene diisocyanate) was charged and 2000 parts (1 mol) of polypropylene glycol (number-average molecular weight of 2000) and 2 parts of dibutyltin diacetate were added while stirring. After heating to 70° C. while paying attention to heat generation, 0.2 parts of p-methoxyphenol and 1 part of 2,6-tertiary butyl-4-methylphenol were added. The reaction was conducted at the same temperature for 7 hours. Then, 232 parts (2 mol) of HEA (2-hydroxyethyl acrylate) was charged and the reaction was further reacted at the same temperature for 7 hours. After confirming the disappearance of absorption of NCO by infrared absorption spectrum, the reaction product was taken out to obtain a urethane acrylate (OS-1) as a radical polymerizable oligomer (A1).
Name
Quantity
2 mol
Type
reactant
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,6-tertiary butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In a flask equipped with a stirrer, a thermometer and a reflux condenser, 222 parts of isophorone diisocyanate was charged. After heating to 70° C. while stirring, 116 parts of hydroxyethyl acrylate was added dropwise over one hour and reacted to obtain an intermediate. Then, in a flask equipped with a stirrer, a thermometer and a reflux condenser, 144 parts of acrylic acid was added to 376 parts of a bisphenol A epoxy resin (epoxy equivalent: 118 g/eq) and the reaction was conducted at 100° C. for 8 hours. To the reaction product, 338 parts of the above intermediate was added and the reaction was conducted at 80° C. for 5 hours to obtain a urethane acrylate (H-2) as a radical polymerizable oligomer (A1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bisphenol A epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a flask equipped with a stirring blade, 348 parts (2 mol) of TDI (2,4-tolylene diisocyanate) was charged and 2000 parts (1 mol) of polytetramethylene glycol (number-average molecular weight of 2000) and dibutyltin diacetate were added while stirring. After heating to 70° C. while paying attention to heat generation, 0.2 parts of p-methoxyphenol and 1 part of 2,6-tertiary butyl-4-methylphenol were added. The reaction was conducted at the same temperature for 7 hours. Then, 232 parts (2 mol) of HEA (2-hydroxyethyl acrylate) was charged and the reaction was further reacted at the same temperature for 7 hours. After confirming the disappearance of absorption of NCO by infrared absorption spectrum, the reaction product was taken out to obtain a urethane acrylate (OS-2) as a radical polymerizable oligomer (A1).
Name
Quantity
2 mol
Type
reactant
Reaction Step One
Name
polytetramethylene glycol
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,6-tertiary butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.